3-(2-carboxyethyl)-2-methyl-1H-indole-5-carboxylic acid
Overview
Description
3-(2-carboxyethyl)-2-methyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.08445790 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical versatility of indole derivatives, such as 3-(2-carboxyethyl)-2-methyl-1H-indole-5-carboxylic acid, allows for their use in various synthetic pathways. For instance, indole carboxylic acids have been essential in synthesizing novel indole-benzimidazole derivatives, showcasing their utility in creating complex molecular architectures for potential applications in medicinal chemistry and materials science (Wang et al., 2016). These derivatives highlight the adaptability of indole carboxylic acids in facilitating the formation of heterocyclic compounds, which are crucial in drug development and synthetic chemistry.
Applications in Biochemistry and Molecular Biology
Indole derivatives play a pivotal role in biochemistry and molecular biology, particularly as analogs for biological studies and as intermediates in synthesizing biologically active molecules. The introduction of aminoethyl-substituted indole-3-acetic acids, for example, has opened new avenues for designing research tools such as immobilized and carrier-linked forms of indole-3-acetic acid. These derivatives serve as crucial components for creating biochemical tags or biocompatible molecular probes, facilitating the study of molecular interactions and functions within biological systems (Ilić et al., 2005).
Advances in Synthetic Methodologies
The development of novel synthetic methodologies utilizing indole carboxylic acids underscores their significance in organic synthesis. For instance, the carboxylic acid-catalyzed aza-Friedel-Crafts reactions in water for synthesizing 3-substituted indoles represent a sustainable and efficient approach to accessing a wide range of biologically active compounds. This method exemplifies the role of indole derivatives in enabling the synthesis of complex molecules under environmentally benign conditions, potentially leading to advances in pharmaceuticals and organic materials (Shirakawa & Kobayashi, 2006).
Fluorescence and Photophysical Properties
The exploration of indole derivatives in the realm of fluorescence studies reveals their potential as fluorescent probes. The synthesis of new 3-arylindole-2-carboxylates, for example, demonstrates how modifications to the indole core can significantly affect the photophysical properties of these compounds. Such studies are instrumental in developing new fluorescent materials for use in sensing, imaging, and diagnostic applications, where the distinct fluorescence characteristics of indole derivatives can be leveraged for specific detection and analysis tasks (Queiroz et al., 2007).
Properties
IUPAC Name |
3-(2-carboxyethyl)-2-methyl-1H-indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-9(3-5-12(15)16)10-6-8(13(17)18)2-4-11(10)14-7/h2,4,6,14H,3,5H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROZTITTRFFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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